1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea
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Overview
Description
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to a diethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(2,2,2-trifluoroacetyl)piperidine.
Urea Formation: The next step involves the reaction of the piperidine intermediate with diethylamine and phosgene to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The piperidine ring provides structural rigidity, which is crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Shares the trifluoroacetyl group but lacks the diethylurea moiety.
Diethylurea: Contains the urea group but lacks the piperidine and trifluoroacetyl groups.
Uniqueness
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is unique due to the combination of the trifluoroacetyl group, piperidine ring, and diethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
1,1-diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O2/c1-3-17(4-2)11(20)16-9-5-7-18(8-6-9)10(19)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUHRBGDFAEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCN(CC1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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